An In-Depth Technical Guide to rac 5-Carboxy Tolterodine
An In-Depth Technical Guide to rac 5-Carboxy Tolterodine
Introduction
Tolterodine is a potent, competitive muscarinic receptor antagonist clinically indicated for the treatment of overactive bladder (OAB), a condition characterized by urinary urgency, frequency, and urge incontinence.[1][2][3][4] The therapeutic efficacy and safety profile of tolterodine are intrinsically linked to its complex metabolic fate within the body. While the parent drug is active, its biotransformation leads to several metabolites, one of which, the 5-hydroxymethyl derivative, is also pharmacologically active and contributes significantly to the overall clinical effect.[1][5][6]
This technical guide delves into a key, yet often less discussed, downstream product of this metabolic cascade: rac 5-Carboxy Tolterodine . This molecule represents the terminal oxidation product in the primary metabolic pathway of tolterodine. Understanding its formation, properties, and analytical quantification is crucial for researchers, clinical pharmacologists, and drug development professionals engaged in the study of tolterodine's pharmacokinetics, pharmacogenetics, and overall disposition. This document provides a comprehensive overview of rac 5-Carboxy Tolterodine, from its metabolic origins to detailed analytical methodologies for its quantification in biological matrices.
Physicochemical Properties
rac 5-Carboxy Tolterodine is the carboxylic acid metabolite of tolterodine. The "rac" prefix indicates that it is a racemic mixture, reflecting the chirality of the parent drug.
| Property | Data | Source |
| IUPAC Name | 3-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-hydroxybenzoic acid | [7] |
| CAS Number | 1076199-77-3 | [8] |
| Molecular Formula | C₂₂H₂₉NO₃ | [8] |
| Molecular Weight | 355.47 g/mol | [8] |
The Metabolic Genesis of 5-Carboxy Tolterodine
The biotransformation of tolterodine is a prime example of how enzymatic processes dictate a drug's activity and elimination. The journey from the active parent drug to the inactive 5-carboxy metabolite is a multi-step oxidative process primarily occurring in the liver.[9][10][11]
The Central Role of Cytochrome P450 Enzymes
Two major cytochrome P450 (CYP) isoenzymes govern the metabolism of tolterodine: CYP2D6 and CYP3A4 .[12][13]
-
Primary Pathway (CYP2D6-mediated): The principal and most significant metabolic route involves the oxidation of the 5-methyl group on the tolyl moiety of tolterodine.[5][12] This reaction is almost exclusively catalyzed by CYP2D6, a highly polymorphic enzyme, leading to significant inter-individual variability in metabolism.[5][14] This initial oxidation forms the 5-hydroxymethyl metabolite (also known as 5-HMT or PNU-200577), which is pharmacologically equipotent to tolterodine.[1][5][6][15]
-
Further Oxidation: The 5-hydroxymethyl metabolite undergoes further oxidation, likely via alcohol and aldehyde dehydrogenases, first to an intermediate aldehyde and then to the stable, inactive 5-Carboxy Tolterodine .[9][13] This final carboxylic acid product is more polar, facilitating its renal excretion.
-
Secondary Pathway (CYP3A4-mediated): A secondary, minor pathway involves the N-dealkylation of the diisopropylamino group, a reaction catalyzed by CYP3A4.[5][12] This pathway becomes the primary route of elimination in individuals who are "poor metabolizers" due to non-functional CYP2D6 alleles.[13][16]
The following diagram illustrates this metabolic cascade.
Pharmacological Significance
Unlike its precursors, tolterodine and 5-hydroxymethyl tolterodine, 5-Carboxy Tolterodine is considered pharmacologically inactive .[5] Its formation represents a detoxification and elimination step. The addition of the carboxylic acid group significantly increases the molecule's polarity, which facilitates its excretion from the body, primarily via the urine.[10]
The key takeaway for researchers is that the total exposure to the active moieties is the sum of the concentrations of the parent drug and its 5-hydroxymethyl metabolite.[14][15] The measurement of 5-Carboxy Tolterodine, therefore, is not for assessing therapeutic effect but serves as a crucial biomarker for:
-
Total Drug Throughput: Quantifying the extent of metabolism through the primary CYP2D6 pathway.
-
Metabolic Phenotyping: The ratio of metabolites (e.g., 5-HMT to tolterodine, or 5-Carboxy Tolterodine to its precursors) can provide insights into an individual's CYP2D6 metabolic status (e.g., poor, intermediate, extensive, or ultrarapid metabolizer).[5]
Analytical Methodologies for Quantification
Accurate quantification of 5-Carboxy Tolterodine in biological matrices like plasma and urine is essential for comprehensive pharmacokinetic and metabolic studies. Given its polarity and typically low concentrations, the gold standard for analysis is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) .[13][17][18]
Experimental Protocol: LC-MS/MS Quantification in Human Plasma
This protocol provides a robust methodology for the simultaneous determination of tolterodine, 5-hydroxymethyl tolterodine, and 5-carboxy tolterodine.
1. Sample Preparation: Solid-Phase Extraction (SPE)
Causality: SPE is chosen over liquid-liquid extraction (LLE) to effectively remove phospholipids and other matrix components that can cause ion suppression in the MS source, while efficiently concentrating the polar 5-carboxy metabolite along with the less polar parent drug and 5-HMT. A mixed-mode cation exchange polymer is ideal for this purpose.
-
Step 1: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX, 30 mg) with 1 mL of methanol followed by 1 mL of water.
-
Step 2: To 200 µL of human plasma, add 20 µL of an internal standard (IS) working solution (containing deuterated analogs like Tolterodine-d14, 5-HMT-d14, and 5-Carboxy Tolterodine-d14) and 400 µL of 4% phosphoric acid in water. Vortex for 10 seconds.
-
Step 3: Load the pre-treated sample onto the SPE cartridge.
-
Step 4: Wash the cartridge with 1 mL of 0.1 M HCl followed by 1 mL of methanol to remove interferences.
-
Step 5: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Step 6: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Step 7: Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
2. Chromatographic Separation
Causality: A C18 reversed-phase column is suitable for separating the parent drug and its primary metabolites. A gradient elution is necessary to first elute the more polar 5-Carboxy Tolterodine, followed by 5-HMT and finally the most hydrophobic parent drug, tolterodine, all within a short run time.
-
HPLC System: A UPLC or HPLC system.
-
Column: A reversed-phase C18 column (e.g., Waters Acquity BEH C18, 50 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 - 0.5 min: 10% B
-
0.5 - 2.5 min: 10% to 90% B
-
2.5 - 3.0 min: 90% B
-
3.0 - 3.1 min: 90% to 10% B
-
3.1 - 4.0 min: 10% B (Re-equilibration)
-
-
Injection Volume: 5 µL.
3. Mass Spectrometric Detection
Causality: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the highest sensitivity and selectivity. Positive electrospray ionization (ESI+) is used as the analytes readily form protonated molecules [M+H]⁺.
-
Mass Spectrometer: Triple Quadrupole MS.
-
Ionization Mode: ESI Positive.
-
MRM Transitions (Precursor > Product):
| Analyte | Q1 (m/z) | Q3 (m/z) | Notes |
| Tolterodine | 326.2 | 147.1 | [17] |
| 5-Hydroxymethyl Tolterodine | 342.2 | 223.1 | [17] |
| 5-Carboxy Tolterodine | 356.2 | 237.1 | Predicted transition |
| Tolterodine-d14 (IS) | 340.3 | 154.2 | Predicted transition |
| 5-HMT-d14 (IS) | 356.3 | 223.2 | [17] |
| 5-Carboxy-d14 (IS) | 370.3 | 251.2 | Predicted transition |
Note: Specific m/z values for 5-Carboxy Tolterodine should be empirically optimized.
Workflow Visualization
The following diagram outlines the complete analytical workflow.
Conclusion
rac 5-Carboxy Tolterodine, while pharmacologically inactive, is a metabolite of significant interest in the comprehensive evaluation of tolterodine's disposition. Its formation via the CYP2D6-mediated pathway makes it an invaluable biomarker for assessing metabolic throughput and studying the pharmacogenetic influences on the drug's efficacy and safety. The robust LC-MS/MS methodologies detailed herein provide the necessary sensitivity and specificity for its accurate quantification, enabling researchers to build a complete pharmacokinetic profile of tolterodine and its metabolites. A thorough understanding of this terminal metabolite is indispensable for advancing the principles of personalized medicine in the treatment of overactive bladder.
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